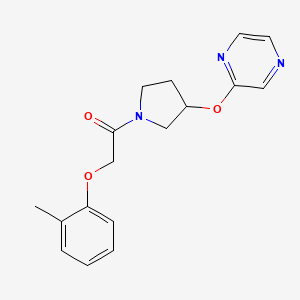

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

CAS No.: 2034279-84-8

Cat. No.: VC7692288

Molecular Formula: C17H19N3O3

Molecular Weight: 313.357

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034279-84-8 |

|---|---|

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 313.357 |

| IUPAC Name | 2-(2-methylphenoxy)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C17H19N3O3/c1-13-4-2-3-5-15(13)22-12-17(21)20-9-6-14(11-20)23-16-10-18-7-8-19-16/h2-5,7-8,10,14H,6,9,11-12H2,1H3 |

| Standard InChI Key | JTADCFQFMKYPMK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=CN=C3 |

Introduction

The compound 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule featuring a pyrrolidine ring, a pyrazine moiety, and an o-tolyloxy group. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry and organic synthesis due to the presence of these functional groups.

Structural Features

-

Pyrrolidine Ring: This five-membered nitrogen-containing ring is a common motif in many biologically active compounds.

-

Pyrazine Moiety: Known for its role in various heterocyclic compounds, pyrazine contributes to the compound's potential biological activity.

-

o-Tolyloxy Group: This aromatic ether group adds to the compound's complexity and potential interactions with biological targets.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including:

-

Formation of the Pyrrolidine Ring: Often achieved through cyclization reactions involving amines and haloalkanes.

-

Introduction of the Pyrazine Moiety: This can be done through condensation reactions or nucleophilic substitutions.

-

Coupling with the o-Tolyloxy Group: Typically involves etherification reactions under controlled conditions.

Potential Biological Activities

Compounds with similar structures have shown diverse biological activities, including:

-

Enzyme Inhibition: Potential interactions with enzymes could modulate various cellular processes.

-

Receptor Binding: The aromatic and heterocyclic components may facilitate binding to specific receptors.

Analytical Techniques

Characterization of this compound would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight and structure.

-

Infrared (IR) Spectroscopy: Identifies functional groups.

Comparison with Similar Compounds

| Compound | Structural Features | Potential Applications |

|---|---|---|

| 3-Phenyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one | Pyrrolidine, Pyrazine, Phenyl | Medicinal Chemistry, Biological Activities |

| 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | Pyrazine, Pyrrolidine, Methoxyphenyl | Therapeutic Effects, Enzyme Inhibition |

| 2-Ethoxy-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | Ethoxy, Pyrazin-2-yloxy, Pyrrolidin-1-yl | Organic Synthesis, Biological Applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume